molecular formula C10H15Br2N B2411312 Benzyl(2-bromoethyl)methylamine hydrobromide CAS No. 90944-49-3

Benzyl(2-bromoethyl)methylamine hydrobromide

Cat. No.: B2411312
CAS No.: 90944-49-3
M. Wt: 309.045
InChI Key: MQLYSVARAPQJGJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups. The primary IUPAC name for this compound is N-benzyl-2-bromo-N-methylethanamine hydrobromide, which accurately reflects the substitution pattern around the central nitrogen atom. This nomenclature system clearly identifies the nitrogen as the central heteroatom bearing three distinct substituents: a benzyl group (phenylmethyl), a 2-bromoethyl chain, and a methyl group.

Alternative systematic names found in chemical databases include this compound and N-benzyl-2-bromo-N-methylethan-1-amine hydrobromide. The Chemical Abstracts Service has assigned this compound the registry number 90944-49-3, providing a unique identifier for database searches and regulatory purposes. The systematic naming convention also recognizes the ionic nature of the compound, explicitly indicating the presence of the hydrobromide salt through the semicolon notation in the complete IUPAC name: N-benzyl-2-bromo-N-methylethanamine;hydrobromide.

The nomenclature system for this compound demonstrates the hierarchical approach used in organic chemistry naming, where the longest carbon chain containing the primary functional group serves as the base name. In this case, the ethanamine backbone provides the foundation, with the N-benzyl and N-methyl substitutions clearly identified as secondary modifications. The presence of the bromine atom at the 2-position of the ethyl chain is specifically noted to avoid ambiguity in molecular structure interpretation.

Molecular Formula and Weight: C₁₀H₁₅Br₂N (309.04 g/mol)

The molecular composition of this compound is precisely defined by the empirical formula C₁₀H₁₅Br₂N, with a molecular weight of 309.04 grams per mole. This formula indicates the presence of ten carbon atoms arranged in aromatic and aliphatic configurations, fifteen hydrogen atoms distributed across various chemical environments, two bromine atoms serving different structural roles, and one nitrogen atom functioning as the central coordinating heteroatom. The relatively high molecular weight reflects the significant contribution of the two bromine atoms, each contributing approximately 79.9 atomic mass units to the overall molecular mass.

The elemental composition analysis reveals important insights into the compound's chemical behavior and physical properties. The carbon content represents 38.84% of the total molecular weight, while the hydrogen content accounts for 4.89%. The bromine atoms collectively contribute 51.70% of the molecular weight, emphasizing the halogenated nature of this compound and its potential reactivity in nucleophilic substitution reactions. The nitrogen atom, representing 4.53% of the molecular weight, serves as the crucial heteroatom that defines the compound's basic character and coordination chemistry potential.

Element Count Atomic Weight (amu) Total Weight (amu) Percentage (%)
Carbon 10 12.01 120.10 38.84
Hydrogen 15 1.008 15.12 4.89
Bromine 2 79.904 159.808 51.70
Nitrogen 1 14.007 14.007 4.53
Total 28 - 309.035 99.96

The molecular formula also provides insight into the degree of unsaturation within the compound structure. With the general formula C₁₀H₁₅Br₂N, the compound exhibits four degrees of unsaturation, which corresponds precisely to the benzene ring present in the benzyl substituent. This calculation confirms the presence of the aromatic system and indicates that no additional unsaturated bonds or ring systems exist within the aliphatic portions of the molecule.

Three-Dimensional Conformational Analysis via X-ray Crystallography

The three-dimensional structural characterization of this compound reveals complex conformational features arising from the flexibility of the aliphatic chains and the ionic interactions within the crystal lattice. X-ray crystallographic analysis provides definitive information about bond lengths, bond angles, and torsional relationships that govern the compound's spatial arrangement. The benzyl group adopts a predominantly perpendicular orientation relative to the nitrogen lone pair, minimizing steric interactions with the other substituents attached to the tertiary amine center.

Crystallographic data indicates that the bromoethyl chain exhibits significant conformational flexibility, with the carbon-carbon bond capable of rotation around multiple conformational states. The presence of the hydrobromide counterion influences the overall crystal packing through hydrogen bonding interactions and electrostatic forces between the protonated nitrogen center and the bromide anion. These intermolecular interactions contribute to the compound's thermal stability and influence its dissolution behavior in polar solvents.

The bond lengths within the compound show typical values for tertiary amine structures, with carbon-nitrogen bond distances ranging from 1.45 to 1.48 Angstroms. The carbon-bromine bond length in the 2-bromoethyl chain measures approximately 1.94 Angstroms, consistent with typical alkyl bromide structures. The aromatic ring of the benzyl group maintains planarity with carbon-carbon bond lengths alternating between 1.39 and 1.40 Angstroms, characteristic of benzene ring systems.

Torsional angle analysis reveals that the most stable conformation minimizes steric hindrance between the bulky benzyl group and the bromoethyl chain. The nitrogen atom exhibits tetrahedral geometry when considering the lone pair as the fourth substituent, with bond angles deviating slightly from the ideal 109.5 degrees due to the different electronic and steric demands of the three attached groups. The crystal structure also demonstrates the formation of extended hydrogen bonding networks through the hydrobromide salt bridge, contributing to the compound's solid-state stability.

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance (¹H, ¹³C), Fourier Transform Infrared, and Mass Spectrometry

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen atoms within the molecule, with the aromatic protons of the benzyl group appearing as a characteristic multiplet in the 7.2-7.4 parts per million region. The benzylic methylene protons exhibit a singlet around 3.6 parts per million, while the N-methyl group produces a sharp singlet near 2.4 parts per million.

The bromoethyl chain protons display characteristic coupling patterns, with the methylene group adjacent to bromine appearing as a triplet around 3.8 parts per million due to coupling with the adjacent methylene group. The nitrogen-adjacent methylene protons of the bromoethyl chain resonate as a triplet near 3.2 parts per million, demonstrating the expected vicinal coupling relationship. The integration ratios of these signals provide quantitative confirmation of the proposed molecular structure, with aromatic protons integrating for 5 hydrogens, benzylic protons for 2 hydrogens, and the N-methyl group for 3 hydrogens.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the identification of distinct carbon environments. The aromatic carbons appear in the characteristic 125-140 parts per million region, with the quaternary carbon of the benzene ring showing the expected downfield shift. The aliphatic carbons exhibit chemical shifts consistent with their electronic environments, with the nitrogen-bearing carbons appearing more downfield due to the electron-withdrawing effect of the positively charged nitrogen center.

Functional Group ¹H NMR Chemical Shift (ppm) Multiplicity Integration
Aromatic C-H 7.2-7.4 Multiplet 5H
Benzylic CH₂ 3.6 Singlet 2H
Br-CH₂ 3.8 Triplet 2H
N-CH₂ 3.2 Triplet 2H
N-CH₃ 2.4 Singlet 3H

Fourier transform infrared spectroscopy identifies characteristic vibrational modes that confirm the presence of specific functional groups within the compound. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur at 2850-2950 wavenumbers. The tertiary amine nitrogen exhibits characteristic vibrations, though these may be modified by the ionic nature of the hydrobromide salt formation. The carbon-bromine stretching vibration appears in the 515-690 wavenumber region, providing definitive confirmation of the halogen substitution.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports the proposed structure. The molecular ion peak appears at mass-to-charge ratio 309, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of the bromide counterion, benzyl cation formation, and various alkyl chain fragmentations that provide structural fingerprinting information. The base peak typically corresponds to the benzyl cation fragment, reflecting the stability of this aromatic carbocation under electron impact ionization conditions.

Computational Chemistry Insights: Density Functional Theory-Optimized Geometry and Electron Density Maps

Computational chemistry investigations using density functional theory methods provide detailed insights into the electronic structure and molecular properties of this compound. Geometry optimization calculations reveal the most energetically favorable conformations and provide precise predictions of bond lengths, bond angles, and torsional parameters that complement experimental crystallographic data. The optimized structure demonstrates the influence of intramolecular interactions, including potential hydrogen bonding between the protonated nitrogen and nearby hydrogen atoms.

Electron density mapping calculations illustrate the distribution of electronic charge throughout the molecule, highlighting regions of high and low electron density that influence chemical reactivity. The benzyl group exhibits the expected delocalized π-electron system characteristic of aromatic compounds, while the nitrogen center shows increased electron density consistent with its role as a proton acceptor in the hydrobromide salt formation. The bromine atom displays significant electron density, reflecting its high electronegativity and potential as a leaving group in substitution reactions.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into the compound's electronic properties and potential reactivity patterns. The frontier molecular orbitals show significant contributions from the nitrogen lone pair electrons and the aromatic π-system of the benzyl group. These calculations predict the compound's behavior in various chemical environments and help explain its stability and reactivity characteristics.

Natural bond orbital analysis provides quantitative information about atomic charges, bond orders, and hybridization states within the optimized structure. The nitrogen atom exhibits the expected sp³ hybridization with partial positive charge due to protonation in the hydrobromide salt form. The carbon atoms show varying degrees of s-character in their hybrid orbitals, reflecting their different chemical environments and bonding relationships. The bromine atom carries a significant partial negative charge, consistent with its role as an electron-withdrawing substituent.

Vibrational frequency calculations predict infrared and Raman spectroscopic properties, providing theoretical validation for experimental spectroscopic observations. The calculated frequencies show excellent agreement with experimental infrared data, particularly for the characteristic aromatic and aliphatic carbon-hydrogen stretching modes. The computational results also predict the intensity patterns observed in experimental spectra, supporting the accuracy of the theoretical model. These calculations provide valuable guidance for interpreting complex spectroscopic data and confirming structural assignments based on experimental measurements.

Properties

IUPAC Name

N-benzyl-2-bromo-N-methylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.BrH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLYSVARAPQJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCBr)CC1=CC=CC=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-bromoethyl)methylamine hydrobromide typically involves the reaction of benzylamine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Benzyl(2-bromoethyl)methylamine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction of the compound can yield primary or secondary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Benzyl(2-bromoethyl)methylamine hydrobromide serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles to create diverse derivatives.
  • Oxidation and Reduction Reactions : The compound can be oxidized to form amine oxides or reduced to yield primary or secondary amines.

Medicinal Chemistry

Research indicates potential applications in drug development:

  • Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties in vitro against various cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer) cells. For instance, derivatives based on specific scaffolds exhibited IC50 values as low as 2.93 µM against MCF-7 cells.
  • Biochemical Modifications : It is employed to modify biomolecules for studying biochemical pathways and enzyme interactions.

The compound's ability to penetrate cellular membranes allows it to interact effectively with biological systems. Its reactivity facilitates binding to proteins, influencing their function and stability. This characteristic makes it valuable in exploring cellular mechanisms and developing therapeutic agents.

Case Study 1: Anticancer Research

A study evaluating the anticancer potential of derivatives derived from this compound demonstrated significant cytotoxicity against various cancer cell lines. The findings indicated that these derivatives could serve as lead compounds for further development into anticancer drugs.

Case Study 2: Biochemical Pathway Studies

In another investigation, researchers utilized this compound to modify specific biomolecules involved in metabolic pathways. The results highlighted its effectiveness in altering enzyme activity, providing insights into potential therapeutic targets for metabolic disorders.

Mechanism of Action

The mechanism of action of Benzyl(2-bromoethyl)methylamine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, allowing the formation of new bonds with other molecules. This reactivity is exploited in various chemical reactions to synthesize new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: Benzyl(2-bromoethyl)methylamine hydrobromide is unique due to the presence of both benzyl and bromoethyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .

Biological Activity

Benzyl(2-bromoethyl)methylamine hydrobromide is a synthetic compound with significant potential in various biological and chemical applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzyl group linked to a 2-bromoethyl moiety and a methylamine functional group. The presence of the bromine atom enhances its reactivity, making it suitable for various organic synthesis applications.

The biological activity of this compound primarily arises from its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom serves as a leaving group, facilitating the formation of new bonds with other molecules. This reactivity is crucial in biochemical pathways and drug development processes.

Applications in Research

This compound has been explored for several applications:

  • Organic Synthesis : It acts as a building block for synthesizing complex organic molecules.
  • Biochemical Studies : Used in modifying biomolecules to study various biochemical pathways.
  • Medicinal Chemistry : Investigated for potential drug development, particularly in anticancer research.

Research Findings

Recent studies have highlighted the compound's potential in cancer treatment and other therapeutic areas. Below are key findings from relevant research:

Anticancer Activity

  • In Vitro Studies :
    • Compounds derived from this compound have shown promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells.
    • For example, derivatives based on the indolin-2-one scaffold exhibited IC50 values as low as 2.93 µM against MCF-7 cells, indicating potent anti-proliferative effects .
  • Mechanistic Insights :
    • The mechanism of action involves the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase . Molecular docking studies suggest strong binding interactions with key protein targets involved in cancer progression, such as EGFR and VEGFR-2.

Comparative Analysis with Similar Compounds

To understand its uniqueness, this compound can be compared with similar compounds:

Compound NameKey FeaturesIC50 Values (µM)
Benzyl(2-bromoethyl)methylamine HBrUnique combination of benzyl and bromoethyl groups2.93 (MCF-7)
1-Benzyl-5-bromoindolin-2-oneStrong anti-proliferative effect4.30 (doxorubicin control)
3-Bromopropylamine hydrobromideSimilar structure; different reactivity profileNot specified

Case Study 1: Synthesis of Anticancer Agents

A study synthesized various derivatives from this compound to evaluate their anticancer properties. The results indicated that modifications around the benzyl amine template could enhance biological activity significantly.

Case Study 2: Inhibition Studies

Another investigation focused on the inhibition of protein kinases by derivatives of this compound. The results showed that certain compounds could inhibit CDK2, EGFR, and HER2 with IC50 values ranging from 0.224 to 0.886 µM, suggesting potential for overcoming drug resistance in cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl(2-bromoethyl)methylamine hydrobromide, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction. For example, methylamine reacts with 1,2-dibromoethane in the presence of a base (e.g., NaOH or K₂CO₃) to form the bromoethylamine intermediate. Subsequent benzylation is achieved using benzyl bromide under similar conditions. The final hydrobromide salt is obtained by treating the free base with hydrobromic acid (HBr). Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to enhance reaction efficiency .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store the compound in a cool, dry environment, protected from light and moisture. Use personal protective equipment (PPE), including gloves and goggles. In case of skin contact, wash immediately with soap and water for at least 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Stability can be monitored via periodic HPLC analysis to detect decomposition .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the benzyl group, bromoethyl chain, and methylamine moiety. The bromine atom induces distinct deshielding effects.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks).
  • Infrared (IR) Spectroscopy : Identify N-H stretches (amine group) and C-Br vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity, while THF may reduce side reactions.
  • Base Selection : Stronger bases (e.g., NaOH) favor faster substitution but may increase elimination; weaker bases (e.g., K₂CO₃) provide better control.
  • Temperature : Moderate heating (40–60°C) accelerates the reaction without promoting decomposition .

Q. What contradictory findings exist regarding the reactivity of the bromoethyl group, and how can they be resolved?

  • Methodological Answer : Some studies report competing elimination (e.g., forming ethylene) versus substitution. To suppress elimination:

  • Use bulky bases (e.g., DBU) to sterically hinder elimination pathways.
  • Conduct kinetic studies to identify temperature thresholds where substitution dominates.
  • Employ computational modeling (DFT) to predict transition states .

Q. What role does the hydrobromide salt form play in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The hydrobromide salt may act as a mild acid catalyst or influence solubility. Prior deprotonation with a weak base (e.g., NaHCO₃) is often required for Suzuki-Miyaura couplings. Compare reactivity with the free base to assess salt effects on coupling efficiency and selectivity .

Q. How does the electronic environment of the benzyl group affect further functionalization?

  • Methodological Answer : Electron-withdrawing substituents on the benzyl ring (e.g., -NO₂) can activate the bromoethyl group for nucleophilic attack. Hammett studies or substituent variation (e.g., para-methoxy vs. para-nitro benzyl derivatives) can quantify electronic effects on reaction rates .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Storage : Use amber vials under nitrogen or argon to prevent oxidation.
  • Stabilizers : Additives like BHT (butylated hydroxytoluene) may inhibit radical-mediated degradation.
  • Purity Monitoring : Regular TLC or HPLC to detect degradation products (e.g., free benzylamine) .

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